N,N-Dimethylundecylaminen-oxide

Description

Research Significance and Context of Alkyl Amine Oxides

Alkyl amine oxides are a significant class of chemical compounds, characterized by a nitrogen-oxygen coordinate covalent bond. wikipedia.org These compounds, particularly the long-chain alkyl amine oxides, are widely recognized for their surfactant properties and are utilized in a variety of consumer and industrial products, including detergents, shampoos, and cleaning agents. wikipedia.org In North America, over 95% of amine oxides find their application in home cleaning products where they function as stabilizers, thickeners, emollients, and emulsifiers. wikipedia.org

The research significance of alkyl amine oxides stems from their amphoteric nature; they can behave as non-ionic surfactants in neutral and alkaline conditions and as cationic surfactants in acidic environments. This pH-dependent behavior, coupled with their ability to act as foam boosters and stabilizers, makes them a versatile subject of study in colloid and surface science. researchgate.net Their high polarity, approaching that of quaternary ammonium (B1175870) salts, and excellent water solubility for smaller molecules, are key properties investigated by researchers. wikipedia.org

In academic research, long-chain alkyl amine oxides are studied for their role as chemical intermediates and as protecting groups for amines. wikipedia.org Their ability to form various supramolecular aggregates, which can be tuned by modifying their molecular structure, is a subject of ongoing investigation. researchgate.net Furthermore, certain amine oxides are explored as prodrugs in cancer therapy, designed to metabolize into active drugs within the oxygen-deficient environment of tumors. wikipedia.org

The study of specific alkyl amine oxides, such as N,N-dimethyldodecylamine N-oxide (DDAO), a close homolog of N,N-Dimethylundecylamine N-oxide, provides insight into the behavior of the entire class. Research on DDAO has explored its interaction with proteins, its impact on the crystallization of other surfactants, and its use in solubilizing proteins for structural studies. nih.govsigmaaldrich.comnih.gov These studies on closely related compounds provide a foundational understanding for the potential research applications of N,N-Dimethylundecylamine N-oxide.

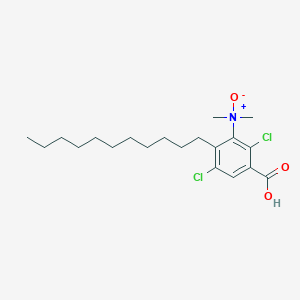

Structure

3D Structure

Properties

Molecular Formula |

C20H31Cl2NO3 |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

3-carboxy-2,5-dichloro-N,N-dimethyl-6-undecylbenzeneamine oxide |

InChI |

InChI=1S/C20H31Cl2NO3/c1-4-5-6-7-8-9-10-11-12-13-15-17(21)14-16(20(24)25)18(22)19(15)23(2,3)26/h14H,4-13H2,1-3H3,(H,24,25) |

InChI Key |

GXCKQGYXHVLYRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=C(C=C(C(=C1[N+](C)(C)[O-])Cl)C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of N,n Dimethylundecylamine Oxide

Established Synthetic Routes for Amine Oxides

The synthesis of amine oxides, including N,N-Dimethylundecylamine N-oxide, primarily relies on the oxidation of the corresponding tertiary amines. Several methods have been established, varying in their choice of oxidant and reaction conditions.

Oxidation of Tertiary Amines to N-Oxides

The most common and direct method for synthesizing N,N-Dimethylundecylamine N-oxide is through the oxidation of N,N-Dimethylundecylamine. This transformation involves the conversion of the nitrogen atom in the tertiary amine to a tetracoordinate N-oxide. thieme-connect.de Various oxidizing agents can be employed for this purpose, with hydrogen peroxide and peroxy acids being the most widely used. thieme-connect.de The general reaction can be represented as follows:

The reaction is typically carried out in a suitable solvent, and the choice of oxidant can influence the reaction rate and yield.

Alternative Oxidant Systems in N-Oxide Synthesis

While hydrogen peroxide is a common oxidant, alternative systems have been developed to achieve the synthesis of N-oxides under various conditions.

Hydrogen Peroxide: The oxidation of tertiary amines with aqueous hydrogen peroxide is a frequently used method. orgsyn.org However, the reaction can be slow, often requiring an excess of the oxidant. nih.gov The presence of residual hydrogen peroxide in the final product can be a concern and may require additional purification steps. nih.govrsc.org To enhance the reactivity of hydrogen peroxide, catalysts or mediators are often employed. rsc.org

Dimethyl Sulfoxide (B87167) (DMSO): Though less common for the synthesis of simple alkyl amine oxides, dimethyl sulfoxide can act as an oxidant in certain contexts. One of the major routes for preparing N,N-Dimethyldodecylamine N-oxide involves the use of DMSO in limited equivalence. researchgate.net

Other Oxidants: A variety of other oxidizing agents have been reported for the synthesis of tertiary amine N-oxides, including:

Peroxy acids: Reagents like m-chloroperoxybenzoic acid (mCPBA) are effective for oxidizing tertiary amines to their corresponding N-oxides. thieme-connect.dersc.orgalfa-chemistry.com

Urea-hydrogen peroxide adduct (UHP): This stable and easy-to-handle solid reagent can be used for the oxidation of various organic molecules, including the formation of N-oxides from nitrogen heterocycles. wikipedia.orgorganic-chemistry.org

Sodium percarbonate: In the presence of rhenium-based catalysts, sodium percarbonate serves as an efficient oxygen source for the oxidation of tertiary nitrogen compounds to N-oxides. organic-chemistry.orgorganic-chemistry.org

2-Sulfonyloxaziridines (Davis' reagents): These aprotic and neutral oxidizing agents can be used for the oxidation of a wide variety of functionalities, including the conversion of tertiary aliphatic amines to N-oxides in high yields. asianpubs.orgresearchgate.net

Molecular Oxygen: Transition-metal catalyzed oxidation using molecular oxygen as the oxidant has been developed as an environmentally friendly method for synthesizing N-oxides. asianpubs.org

The choice of the oxidant system often depends on the specific substrate, desired reaction conditions, and environmental considerations.

Formic Acid/Formaldehyde (B43269) Routes in Amine Oxide Preparation

The formic acid/formaldehyde route is primarily associated with the methylation of amines rather than the direct formation of N-oxides. google.comacs.org This method, known as the Eschweiler-Clarke reaction, involves the reaction of a primary or secondary amine with an excess of formic acid and formaldehyde to yield a methylated amine. google.comacs.org While not a direct route to N,N-Dimethylundecylamine N-oxide from a non-methylated precursor, it is a crucial step in synthesizing the precursor N,N-dimethylundecylamine if starting from undecylamine. The subsequent oxidation of the resulting tertiary amine would then lead to the desired N-oxide. One of the main synthetic pathways for N,N-Dimethyldodecylamine N-oxide involves an initial step utilizing formaldehyde and formic acid. researchgate.net

Reaction Mechanisms of N-Oxide Formation and Reactivity

The formation of an N-oxide from a tertiary amine involves the nucleophilic attack of the amine's lone pair of electrons on the oxygen atom of the oxidizing agent. For instance, in the reaction with hydrogen peroxide, the amine attacks one of the oxygen atoms, leading to the formation of an N-O bond and the cleavage of the weak O-O bond. masterorganicchemistry.com

The reactivity of N-oxides is influenced by the highly polar N-O bond, which has a significant dipole moment. thieme-connect.de This polarity makes the oxygen atom nucleophilic and the nitrogen atom and adjacent carbons susceptible to electrophilic attack.

Catalytic Transformations Involving N,N-Dimethylundecylamine-oxide as a Reagent

N,N-Dimethylundecylamine N-oxide and other tertiary amine N-oxides are valuable reagents in various catalytic transformations, primarily acting as mild and selective oxidants. asianpubs.org They can transfer their oxygen atom to a substrate, often mediated by a metal catalyst. For example, amine N-oxides are used in osmium-catalyzed dihydroxylation of olefins and ruthenium-catalyzed oxidation of alcohols. asianpubs.org

In a specific example involving a related compound, the reaction of p-cyano-N,N-dimethylaniline N-oxide with a copper(I) complex leads to the formation of a high-valent copper-oxygen species. nih.gov This highlights the role of N-oxides as oxygen atom donors in catalytic cycles. nih.gov The efficiency of this oxygen atom transfer can be influenced by the electronic properties of the N-oxide. nih.gov

Thermal Decomposition and Elimination Reactions of Tertiary Amine Oxides (e.g., Cope Elimination)

Tertiary amine oxides, when heated, can undergo a characteristic thermal decomposition reaction known as the Cope elimination. alfa-chemistry.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction is an intramolecular elimination (Ei) process that results in the formation of an alkene and a hydroxylamine. wikipedia.orgorganic-chemistry.org The reaction proceeds through a cyclic, five-membered transition state, leading to a syn-elimination, where the hydrogen atom and the amine oxide group are on the same side of the molecule. alfa-chemistry.comorganic-chemistry.org

The general mechanism for the Cope elimination is as follows:

The reaction is typically carried out by heating the amine oxide in an aprotic solvent. organic-chemistry.org The rate of the Cope elimination is highly sensitive to the solvent, with aprotic polar solvents significantly accelerating the reaction. alfa-chemistry.com Conversely, in protic solvents, hydrogen bonding between the amine oxide and the solvent can hinder the reaction. alfa-chemistry.com

The regioselectivity of the Cope elimination is often governed by steric factors, with the elimination favoring the formation of the less substituted alkene (Hofmann rule). alfa-chemistry.comorganic-chemistry.org This is because the sterically demanding amine oxide group preferentially abstracts a proton from the most accessible β-carbon. organic-chemistry.org

Deoxygenation Pathways of Amine Oxides

The deoxygenation of amine oxides, a process that converts them back to their corresponding tertiary amines, is a fundamental transformation in organic chemistry. This reduction can be accomplished through various mechanistic pathways, often categorized by the nature of the reagent and the intermediates involved. While specific studies focusing exclusively on N,N-Dimethylundecylamine N-oxide are not extensively detailed in the literature, the deoxygenation pathways applicable to aliphatic tertiary amine N-oxides are well-established and directly relevant. These reactions are crucial for synthetic purposes and for understanding the chemical behavior of this class of compounds.

The deoxygenation of tertiary amine oxides can be broadly classified into several types based on the mechanism. oup.com One common pathway involves the initial nucleophilic attack of the N-oxide oxygen on an electrophilic reagent, followed by N-O bond cleavage. oup.com Another general mechanism involves an initial electrophilic attack by a reagent on the oxygen atom of the amine oxide. oup.com

A variety of reducing agents can be employed for the deoxygenation of aliphatic amine N-oxides like N,N-Dimethylundecylamine N-oxide. These include trivalent phosphorus compounds, sulfur compounds, and silanes. oup.comnih.gov Metal-free conditions are often preferred for their simplicity and functional group tolerance. nih.gov

For instance, phenylsilane (B129415) has been identified as an effective reagent for the deoxygenation of a wide range of aliphatic amine N-oxides under metal-free conditions. nih.govresearchgate.net The reaction is known for its practical simplicity and high chemoselectivity. nih.gov Similarly, diboron (B99234) reagents, such as bis(pinacolato)diboron, readily reduce alkylamino-N-oxides. researchgate.net These reactions are often fast and tolerate various functional groups. researchgate.net

The choice of deoxygenation agent can be influenced by the specific substrate and the desired reaction conditions. For example, some methods are suitable for acid-sensitive molecules, while others might be performed under acidic conditions. rsc.org The following table summarizes various reagents used for the deoxygenation of amine oxides, with conditions generally applicable to aliphatic amine N-oxides such as N,N-Dimethylundecylamine N-oxide.

Table 1: Reagents for the Deoxygenation of Amine Oxides

| Reagent | Typical Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Phenylsilane | Metal-free, often at room temperature | Wide range of aliphatic amine N-oxides | nih.gov, researchgate.net |

| Bis(pinacolato)diboron | Room temperature, suitable solvent | Alkylamino- and anilino-N-oxides | researchgate.net |

| Carbon Disulfide | Varies, can be run in solvents like CH3CN | Trialkylamine oxides and N,N-dialkylarylamine N-oxides | oup.com |

| Sulfur Dioxide | Can be used with a solvent like formic acid | Tertiary amine N-oxides | rsc.org |

| Phenylboronic Acid | Can be performed at elevated temperatures | N,N-dialkylaniline N-oxides, trialkylamine N-oxides | researchgate.net |

The reaction mechanisms for these deoxygenation processes vary. For the reaction with carbon disulfide, the proposed mechanism involves an initial equilibrium attack of the N-oxide on the carbon disulfide, followed by a rate-determining N-O bond cleavage. oup.com This results in the formation of the corresponding tertiary amine. oup.com In the case of deoxygenation using phenylboronic acid, a plausible mechanism involves the formation of a five-membered intermediate. researchgate.netresearchgate.net

Acid-catalyzed deoxygenation represents another pathway. Strong acids can facilitate the removal of the oxygen atom from N,N-dimethylaniline N-oxides to form dicationic intermediates. rsc.org The reactivity in this case is influenced by the electronic properties of substituents on the aromatic ring. rsc.org

Photocatalytic methods have also emerged for the deoxygenation of N-O bonds, offering mild reaction conditions. nih.govorganic-chemistry.org These methods often employ a photocatalyst that, upon excitation with light, initiates the reduction process. researchgate.netnih.gov

Theoretical and Computational Investigations of N,n Dimethylundecylamine Oxide

Quantum Chemical Studies and Electronic Structure Analysis (e.g., DFT Calculations)

Quantum chemical studies, especially those employing Density Functional Theory (DFT), are crucial for elucidating the electronic structure and geometric parameters of amine oxides. While specific studies on N,N-Dimethylundecylamine-N-oxide are not prevalent, extensive research on its close homologs, such as N,N-Dimethyldodecylamine-N-oxide (DDAO) and N,N-Dimethyldecylamine N-oxide, provides a clear understanding of its fundamental properties. lu.se

The defining feature of the amine oxide group is the N-O bond, which is best described as a semipolar or coordinate covalent bond. Electronic configuration analysis reveals a significant zwitterionic character, with a resonance structure that places a positive charge on the nitrogen atom and a negative charge on the oxygen atom (N⁺-O⁻). This resonance contributes to the molecule's stability and its high polarity, which is fundamental to its surfactant properties.

DFT calculations have been used to determine key molecular parameters. For homologous amine oxides, these studies provide insights into bond lengths, bond angles, and dipole moments. nih.gov For instance, the N-O bond length is typically found to be shorter than a standard N-O single bond, indicating partial double-bond character due to resonance. The geometry around the nitrogen atom is nearly tetrahedral. DFT calculations on related compounds like 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide have been used to analyze optimized molecular structures, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO), providing a comprehensive picture of molecular reactivity and stability. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| N-O Bond Length | 1.32–1.35 Å | Shorter than a typical N-O single bond, indicating partial double-bond character. |

| C-N-C Bond Angles | 109.5°–112° | Confirms a near-tetrahedral geometry at the nitrogen atom. |

| N-O Dipole Moment | ~4.38 D | Creates a highly polar head group with strong hydrogen-bonding capacity. |

Ab initio studies on the interaction of DDAO with water molecules show that the binding energies are significantly higher than that of a water dimer, highlighting the strength of the interaction. lu.se

Molecular Dynamics Simulations for Conformational and Dynamic Insights

Molecular dynamics (MD) simulations are indispensable for studying the dynamic behavior and conformational properties of surfactant molecules and their aggregates, such as micelles. Large-scale atomistic MD simulations have been conducted on DDAO, a close homolog of N,N-Dimethylundecylamine-N-oxide, to investigate the structural and interfacial properties of its micelles in aqueous solutions. researchgate.netnih.gov

These simulations reveal that DDAO micelles are generally not perfectly spherical but adopt an ellipsoidal shape. nih.gov The simulations provide detailed information on the micelle's size, shape, and internal structure, which are in good agreement with experimental data from techniques like small-angle neutron scattering (SANS). nih.gov For example, a DDAO micelle with an aggregation number of 104 was found to have axial ratios of approximately 1.3 to 1.4. nih.gov

MD simulations also offer insights into the arrangement and dynamics of the surfactant molecules within the micelle and the behavior of the surrounding water and any encapsulated molecules. nih.gov Key findings from these simulations include the area per headgroup at the micelle-water interface and the number of water molecules hydrating each surfactant molecule. nih.gov Furthermore, simulations have shown how the encapsulation of oil molecules can alter the micelle's structure, causing a transition towards a more spherical shape. nih.gov The dynamic nature of these systems, including the movement of molecules into and out of the micelle core, can be tracked over time, providing a level of detail that is difficult to obtain experimentally. nih.govnih.gov

| Property | Finding | Context |

|---|---|---|

| Micelle Shape | Generally ellipsoidal | Based on simulations of a 104-molecule aggregate. |

| Axial Ratios | ~1.3–1.4 | Agrees well with SANS experimental measurements. |

| Area per DDAO Molecule | 94.8 Ų | Describes the spacing of headgroups at the micelle surface. |

| Hydration Number | ~8 water molecules per DDAO | Indicates the extent of hydration of the polar headgroup. |

Intermolecular Interactions and Solvation Phenomena

The function of N,N-Dimethylundecylamine-N-oxide as a surfactant is governed by its intermolecular interactions with solvent molecules, primarily water. Computational studies have been instrumental in characterizing these interactions, focusing on hydration and the associated electronic phenomena.

The hydration of the amine oxide headgroup is a critical factor in its solubility and surfactant activity. The N-O group is highly hydrophilic and capable of forming strong hydrogen bonds with water. nih.govresearchgate.net Computational studies, such as ab initio calculations using DFT, have quantified the energetics of this hydration process for both DDAO and the smaller model compound, trimethylamine-N-oxide (TMAO). lu.se

These studies show that the interactions between the amine oxide and water molecules give rise to binding energies that are much higher than those found in water-water hydrogen bonds. lu.se The calculations indicate that the hydration of the N-O group is a highly favorable process. For TMAO, the hydration number in hydrogen-bonded complexes has been shown to be three. lu.se

Experimental studies using sorption calorimetry on DDAO complement these computational findings. nih.govresearchgate.net They show that the hydration process can be driven by either enthalpy or entropy, depending on the specific phase of the surfactant. For instance, the formation of the monohydrate from the dry surfactant is driven by enthalpy due to the formation of strong hydrogen bonds. nih.govresearchgate.net The exothermic heat effect observed during the hydration of the lamellar phase of DDAO is attributed to these powerful hydrogen bonds between the N-O group and water. nih.gov

A key aspect of the strong interaction between amine oxides and water is the phenomenon of charge transfer. DFT calculations on the hydration complexes of DDAO and TMAO have revealed a significant charge transfer from the amine oxide molecule to the surrounding water molecules. lu.se

While detailed studies on twisted intramolecular charge transfer (TICT) are more common for complex dyes, the principles are relevant. rsc.orgresearchgate.net In the case of amine oxide-water systems, the charge transfer is intermolecular. Computational models can quantify this charge transfer, providing a deeper understanding of the electronic perturbations that occur upon solvation, which ultimately dictate the macroscopic properties of the surfactant solution. lu.se

Advanced Analytical Characterization in N,n Dimethylundecylamine Oxide Research

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the study of amine oxides, providing detailed insights into their structural and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of N,N-dimethylamine-N-oxides. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In studies of N-alkyl-N,N-dimethylamine-N-oxides, NMR is used to determine key physicochemical properties like the acid dissociation constant (pKa) by monitoring the pH-dependent changes in chemical shifts. researchgate.netresearchgate.net The chemical shifts of the methyl groups attached to the nitrogen and the carbons in the alkyl chain are particularly sensitive to the protonation state of the amine oxide headgroup. researchgate.net For instance, the signals of groups close to the nitrogen atom typically show a sigmoidal shift with changing pH, reflecting the transition between the protonated (cationic) and deprotonated (non-ionic) forms. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for N-Alkyl-N,N-dimethylamine-N-oxides Data extrapolated from studies on homologous compounds like N-decyl-N,N-dimethylamine-N-oxide.

| Nucleus | Group | Typical Chemical Shift (ppm) | Notes |

| ¹H | -N(CH₃)₂ | ~3.1-3.3 | Sensitive to pH; shifts downfield upon protonation. |

| -N-CH₂- | ~3.2-3.4 | The methylene (B1212753) group adjacent to the nitrogen headgroup. | |

| -(CH₂)ₙ- | ~1.2-1.7 | Overlapping signals of the main alkyl chain. | |

| Terminal -CH₃ | ~0.8-0.9 | The terminal methyl group of the undecyl chain. | |

| ¹³C | -N(CH₃)₂ | ~50-55 | Experiences significant shifts with pH changes. |

| -N-CH₂- | ~65-70 | Alpha-carbon to the nitrogen atom. | |

| -(CH₂)ₙ- | ~22-32 | Carbons along the alkyl chain. | |

| Terminal -CH₃ | ~14 | The terminal carbon of the undecyl chain. |

This table is illustrative. Actual chemical shifts can vary based on solvent, concentration, and pH.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in N,N-Dimethylundecylamine-n-oxide. The technique measures the absorption of infrared radiation by the molecule, which causes molecular vibrations at specific frequencies.

The FTIR spectrum of a typical N-alkyl-N,N-dimethylamine N-oxide displays several characteristic absorption bands:

N-O Stretching: A strong, characteristic band typically appears in the region of 950-970 cm⁻¹. This peak is a definitive marker for the N-oxide functional group.

C-H Stretching: Aliphatic C-H stretching vibrations from the undecyl chain and the methyl groups are observed as strong bands in the 2850-3000 cm⁻¹ region. researchgate.net

C-H Bending: Bending vibrations for CH₂ and CH₃ groups are found around 1465 cm⁻¹. researchgate.net

FTIR is also valuable for studying the interactions of the amine oxide with other molecules or surfaces and for analyzing its thermal decomposition, as changes in the spectrum can indicate the formation of new species or the breaking of chemical bonds. researchgate.net

Fluorescence spectroscopy is a highly sensitive technique used to study the aggregation behavior of surfactants like N,N-Dimethylundecylamine-n-oxide, particularly the formation of micelles. This is often accomplished using a fluorescent probe, such as pyrene (B120774).

The methodology involves observing changes in the fluorescence emission spectrum of the probe in the presence of the surfactant. In aqueous solution, the pyrene probe has a low solubility. As the surfactant concentration increases and reaches its critical micelle concentration (CMC), the pyrene molecules partition into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a noticeable shift in its fluorescence spectrum.

In a study involving the related compound N,N-dimethyldodecylamine N-oxide (DDAO), pyrene fluorescence was used to determine that the presence of the protein β-lactoglobulin had a minimal impact on the CMC of the surfactant. nih.gov This indicates that significant interaction between the protein and the surfactant primarily occurs at concentrations above the CMC. nih.gov

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating changes in the secondary and tertiary structure of chiral molecules, particularly proteins. While N,N-Dimethylundecylamine-n-oxide itself is not chiral, CD spectroscopy is instrumental in studying its effect on the conformation of proteins.

Research on the interaction between N,N-dimethyldodecylamine N-oxide (DDAO) and the protein β-lactoglobulin demonstrated the utility of this technique. nih.govaiche.org The CD spectra revealed that at concentrations below its CMC, DDAO had little effect on the protein's native structure. aiche.org However, at concentrations above the CMC, significant changes in the CD spectrum were observed, indicating that the surfactant induced unfolding of the protein. nih.gov This unfolding is a result of the protein interacting with the DDAO micelles, leading to a structure described as a protein-decorated micelle. nih.govaiche.org

Chromatographic and Mass Spectrometric Approaches

Chromatography and mass spectrometry are often coupled to provide a powerful platform for the separation, identification, and quantification of amine oxides and their metabolites.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the premier analytical method for the analysis of N,N-Dimethylundecylamine-n-oxide in complex mixtures. HPLC separates the compound from other components, while MS provides highly sensitive and specific detection and structural confirmation based on its mass-to-charge ratio.

A typical HPLC method for long-chain amine oxides involves reverse-phase (RP) chromatography. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water with an acidic modifier. sielc.com For MS detection, a volatile acid like formic acid is used instead of non-volatile acids like phosphoric acid to ensure compatibility with the electrospray ionization (ESI) source. sielc.com

Tandem mass spectrometry (MS/MS) is particularly useful for structural confirmation. The protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). A characteristic fragmentation pathway for dialkyl tertiary amine-N-oxides is the neutral loss of N,N-dimethylhydroxylamine. nih.gov This diagnostic loss provides a rapid and definitive way to identify N-oxide metabolites. nih.gov LC-MS/MS methods have been developed for the sensitive determination of related compounds in environmental samples, achieving detection limits in the nanogram-per-liter range. nih.gov

Table 2: Typical HPLC-MS Parameters for N-Alkyl-N,N-dimethylamine-N-oxide Analysis

| Parameter | Typical Conditions |

| HPLC Column | C18 or other reverse-phase column |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion | [M+H]⁺ |

| MS/MS Transition | Monitoring for the diagnostic loss of the N,N-dimethylhydroxylamine group |

Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful technique for determining the molecular weight of analytes with high accuracy. In the context of N,N-Dimethylundecylamine-N-oxide research, MALDI-TOF MS can be used to confirm the molecular mass of the synthesized compound and to identify any impurities or degradation products.

The process involves embedding the analyte molecules in a large excess of a matrix material, such as α-cyano-4-hydroxycinnamic acid. A pulsed laser beam irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact analyte ions into the gas phase. These ions are then accelerated in an electric field and their time-of-flight to a detector is measured. The time taken is proportional to the mass-to-charge ratio of the ion, allowing for precise molecular weight determination. For instance, this technique can be employed to verify the molecular weight of N,N-Dimethylundecylamine-N-oxide, which is theoretically 215.39 g/mol .

In studies involving complex mixtures containing N,N-Dimethylundecylamine-N-oxide, such as in the analysis of byproducts from β-lactamase assays, MALDI-TOF MS can differentiate between the original compound and its hydrolyzed forms based on their distinct molecular weights. nih.gov This capability is crucial for understanding reaction mechanisms and kinetics. nih.gov

Table 1: Illustrative MALDI-TOF MS Data for N,N-Dimethylundecylamine-N-oxide

| Parameter | Value |

| Expected Molecular Weight (Monoisotopic) | 215.2089 g/mol |

| Observed m/z | 216.2162 [M+H]⁺ |

| Matrix Used | α-Cyano-4-hydroxycinnamic acid (HCCA) |

| Ionization Mode | Positive |

Note: This table is illustrative and actual observed m/z may vary slightly based on experimental conditions.

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography is an indispensable technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For N,N-Dimethylundecylamine-N-oxide, this method can provide definitive information about its molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice, which constitutes its supramolecular structure.

The process requires growing a single crystal of the compound, which can sometimes be a challenging step. nih.gov Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded and analyzed. This analysis yields an electron density map from which the atomic positions can be determined.

Such structural data is fundamental for understanding the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the properties of N,N-Dimethylundecylamine-N-oxide in the solid state. This information is also vital for computational modeling and for establishing structure-property relationships. nih.gov In studies of mixed surfactant systems, X-ray diffraction techniques have been used to identify the formation of hydrated crystals. nih.govbirmingham.ac.uk

Table 2: Crystallographic Data for a Hypothetical N,N-Dimethylundecylamine-N-oxide Crystal

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.8 Å, b = 8.2 Å, c = 30.5 Å |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.05 g/cm³ |

Note: This data is hypothetical and serves as an example of the information obtained from an X-ray crystallography experiment.

Calorimetric Methods for Thermodynamic Characterization (e.g., Isothermal Titration Calorimetry)

Calorimetric methods, particularly Isothermal Titration Calorimetry (ITC), are employed to directly measure the heat changes associated with molecular interactions and binding events. malvernpanalytical.comspringernature.com This technique is highly valuable for characterizing the thermodynamics of processes involving N,N-Dimethylundecylamine-N-oxide, such as its interaction with other molecules or its self-assembly into micelles.

In a typical ITC experiment, a solution of one component (the titrant) is injected stepwise into a solution of another component (the titrand) in a sample cell, while the heat released or absorbed is measured. malvernpanalytical.comtainstruments.com This allows for the determination of key thermodynamic parameters, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. malvernpanalytical.com

For N,N-Dimethylundecylamine-N-oxide, ITC can be used to study its binding to proteins or polymers, providing a complete thermodynamic profile of the interaction. tainstruments.com The data obtained from ITC helps in understanding the driving forces behind the binding process, whether it is enthalpically or entropically driven. malvernpanalytical.com

Table 3: Thermodynamic Parameters for the Binding of a Ligand to N,N-Dimethylundecylamine-N-oxide Micelles Determined by ITC

| Thermodynamic Parameter | Value |

| Association Constant (Kₐ) | 3.51 x 10⁴ M⁻¹ |

| Enthalpy Change (ΔH) | -36.4 kJ/mol |

| Entropy Change (ΔS) | 25.8 J/mol·K |

| Stoichiometry (n) | 1.0 |

Note: This data is illustrative of a typical ITC experiment and is based on values from a study on a different system. tainstruments.com

Small-Angle X-ray Scattering (SAXS) for Solution-Phase Structural Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structure of materials on the nanometer scale in solution. malvernpanalytical.com For N,N-Dimethylundecylamine-N-oxide, which is a surfactant, SAXS is particularly useful for characterizing the size, shape, and aggregation behavior of its micelles in aqueous solutions.

SAXS studies have been instrumental in understanding how factors like concentration, temperature, pH, and the presence of additives influence the micellar structures of surfactants. For instance, in mixed systems containing N,N-dimethyldodecylamine N-oxide and sodium dodecyl sulfate, SAXS has been used to probe the structural properties and phase transitions at different pH values and temperatures. nih.govbirmingham.ac.ukworktribe.com

Table 4: Structural Parameters of N,N-Dimethylundecylamine-N-oxide Micelles from SAXS Analysis

| Parameter | Value |

| Micelle Shape | Ellipsoidal |

| Radius of Gyration (Rg) | 25 Å |

| Maximum Dimension (Dmax) | 70 Å |

| Aggregation Number | ~60 |

Note: This data is a representative example of what can be obtained from a SAXS experiment.

Environmental Chemistry and Degradation Mechanisms of N,n Dimethylundecylamine Oxide

Biodegradation Pathways and Kinetics in Aqueous and Soil Environments

The biodegradability of amine oxides, including N,N-Dimethylundecylamine N-oxide, is a critical aspect of their environmental profile. These compounds are generally considered to be biodegradable under both aerobic and anaerobic conditions. researchgate.net

Primary degradation involves the initial structural alteration of the parent compound. Studies on long-chain alkylamine oxides have demonstrated their susceptibility to microbial attack. For instance, N,N-dimethyldodecylamine, a close structural analog to the undecyl-variant, showed a mean primary degradation of 99.6% in an activated sludge simulation test. oecd.org This high level of primary removal in wastewater treatment environments is a key factor in reducing the amount of the substance released into aquatic systems. wikipedia.org In general, amine oxide surfactants are effectively removed from wastewater through conventional sewage treatment processes. researchgate.netresearchgate.net

Ultimate biodegradability refers to the complete breakdown of a substance into simple inorganic compounds like carbon dioxide, water, and mineral salts. Aerobic biodegradation tests have confirmed that amine oxide-based surfactants are readily biodegradable. nih.gov Under aerobic conditions, these compounds are efficiently converted into CO2, water, and biomass. researchgate.netresearchgate.net

A manometric respirometry test (OECD 301 F) on N,N-dimethyldodecylamine demonstrated biodegradation rates of 74% based on the theoretical chemical oxygen demand (COD) and 67% based on nitrogen biochemical oxygen demand (N-BOD) over a 28-day period, classifying it as readily biodegradable. oecd.org

Table 1: Biodegradability of N,N-Dimethyldodecylamine Data from a study on a close structural analog.

| Test Guideline | Inoculum | Duration | Biodegradation Rate | Classification |

| OECD 301 F | Activated Sludge | 28 days | 74% (ThCOD) | Readily Biodegradable |

| OECD 301 F | Activated Sludge | 28 days | 67% (N-BOD) | Readily Biodegradable |

| Activated Sludge Simulation | Domestic Activated Sludge | - | 99.6% (Primary Degradation) | High Primary Degradation |

Source: oecd.org

The biodegradation of amine oxide surfactants can proceed through two primary pathways:

ω-Oxidation: The terminal methyl group of the alkyl chain undergoes oxidation to form an ω-amino fatty acid. This intermediate is then deaminated, leading to the formation of an amine and an ω-oxo fatty acid. researchgate.net

C-N Bond Fission: The bond between the alkyl chain and the nitrogen atom is cleaved, resulting in the formation of alkanals and fatty acids. These intermediates subsequently undergo β-oxidation and N-demethylation, ultimately generating carbon dioxide and ammonia. researchgate.net

In the environment, it is also possible for N,N-dimethyldodecylamine N-oxide to undergo deoxygenation back to its parent tertiary amine, N,N-dimethyldodecylamine, particularly at elevated temperatures (80-100°C). oecd.org The degradation of the resulting alkylamine is then expected to proceed either via cleavage of the C-N bond or by oxidation at the opposite end of the alkyl chain. nih.gov

The cleavage of the alkyl-nitrogen bond is a critical step in the degradation of amine oxides and their parent amines. In microorganisms, this process is catalyzed by specific enzymes. In Pseudomonas species capable of degrading long-chain alkylamines, an alkylamine dehydrogenase has been identified. nih.gov This enzyme oxidizes the primary alkylamine to its corresponding alkanal, which is then further oxidized to a fatty acid. nih.govoup.com

Metabolic N-dealkylation is a well-established pathway for amine compounds, often catalyzed by cytochrome P450 (CYP450) enzymes in various organisms. mdpi.comnih.gov This enzymatic process involves the hydroxylation of the carbon atom that is alpha to the nitrogen atom, leading to the cleavage of the N-alkyl group. mdpi.com While direct enzymatic studies on N,N-Dimethylundecylamine N-oxide are specific, the mechanisms observed for other tertiary amines provide a strong model for its breakdown.

Environmental Distribution and Compartmental Transport of Amine Oxides

The distribution of N,N-Dimethylundecylamine N-oxide in the environment is influenced by its physical and chemical properties, as well as its high removal rate in wastewater treatment plants. wikipedia.org Monitoring data from wastewater treatment facilities show that while amine oxides can be present in untreated influent at concentrations ranging from 2.3 to 27.8 µg/L, the levels in treated effluent are significantly lower, typically between 0.4 and 2.91 µg/L. wikipedia.org This indicates an average removal efficiency of over 96% with secondary activated sludge treatment. wikipedia.org

Once released into the environment, the distribution among different compartments (air, water, soil, sediment) is predicted by multimedia models. For the parent amine, N,N-dimethyldodecylamine, a model predicted that in regions with the highest environmental release, 75.2% would be distributed to the atmosphere and 16.3% to the soil. env.go.jp Due to the polar N-oxide group, N,N-Dimethylundecylamine N-oxide is highly water-soluble. wikipedia.org However, the long alkyl chain also imparts a potential for adsorption to sludge and sediments, though accumulation is not expected to be significant due to ready biodegradability. oecd.org

Biochemical and Biophysical Interactions of N,n Dimethylundecylamine Oxide

Interactions with Proteins and Biological Macromolecules

N,N-Dimethylundecylamine N-oxide (DDAO) is a zwitterionic detergent that has found widespread use in the study of biological macromolecules. rug.nl Its utility stems from its ability to mimic the amphipathic environment of the cell membrane, thereby solubilizing and stabilizing membrane proteins for structural and functional characterization. rug.nl

Solubilization and Extraction of Membrane Proteins for Structural Studies

DDAO is a valuable tool for the solubilization of membrane proteins, a critical first step in their purification and subsequent structural analysis. rug.nlcreative-biolabs.com Though considered a somewhat harsh detergent due to its charged head group, proteins that remain stable in DDAO often yield well-diffracting crystals. rug.nl This is likely due to the compact micelle size of DDAO, which is thought to promote better packing within the crystal lattice. rug.nl

The first membrane protein structure to be solved, the photosynthetic reaction center, was achieved using DDAO for solubilization, and its use has grown steadily since this landmark achievement in 1985. rug.nl

Effects on Globular Protein Structure and Unfolding Mechanisms

The interaction between surfactants and proteins is a critical area of study, as these interactions can significantly alter protein stability and activity. nih.gov N,N-Dimethyldodecylamine N-oxide (DDAO), an amphoteric surfactant, is known to induce unfolding in globular proteins at concentrations above its critical micelle concentration (CMC). nih.gov

A study investigating the interaction of DDAO with the globular protein β-lactoglobulin (βLG) at pH 8 revealed that DDAO behaves similarly to nonionic and zwitterionic surfactants below its CMC, with limited interaction with the protein. nih.gov However, at concentrations exceeding the CMC, DDAO was found to cause unfolding of βLG. nih.gov This was confirmed by fluorescence and circular dichroism spectroscopy, as well as small-angle X-ray scattering, which showed changes in the protein's structure. nih.gov The resulting protein-surfactant complex takes on a structure resembling a protein-decorated micelle. nih.gov

The denaturing effectiveness of related compounds, such as monoalkyl and dialkyl-substituted formamides, has been shown to increase with the increasing chain length or hydrocarbon content of the substituent alkyl groups. nih.gov

Modulation and Inhibition of Enzyme Activity (e.g., Dihydroorotate (B8406146) Dehydrogenase)

N,N-Dimethyldodecylamine N-oxide has been identified as an inhibitor of the mitochondrial enzyme Dihydroorotate dehydrogenase (quinone). drugbank.com This enzyme catalyzes the conversion of dihydroorotate to orotate, a key step in the pyrimidine (B1678525) biosynthesis pathway. drugbank.comnih.gov Inhibition of this enzyme can lead to a depletion of pyrimidines, which can in turn suppress cell growth and induce apoptosis. nih.gov

In the context of cancer, particularly acute myeloid leukemia (AML), the inhibition of Dihydroorotate Dehydrogenase (DHODH) has been shown to overcome the differentiation blockade that is a hallmark of the disease. nih.gov DHODH inhibitors have been demonstrated to reduce the burden of leukemic cells, decrease the levels of leukemia-initiating cells, and improve survival in animal models. nih.gov

Protein-Lipid and Protein-Detergent Interactions

The study of membrane protein-lipid interactions is crucial for understanding protein structure and function. nih.gov Native mass spectrometry is a powerful tool for investigating these interactions, but the detergents commonly used to solubilize membrane proteins can interfere with the analysis by generating highly charged ions that lead to protein unfolding. nih.gov

Charge-reducing detergents, such as N,N-dodecyl-N,N-dimethylamine-N-oxide (LDAO), have been shown to circumvent this issue. nih.gov These detergents facilitate the production of low-charged ions, which helps to preserve the protein's native-like structure and non-covalent interactions during analysis. nih.gov Studies have shown that protein-lipid interactions can be influenced by the specific detergent used. For example, the interactions of the bacterial water channel AqpZ with lipids are enhanced in the presence of LDAO. nih.gov

Mechanistic Investigations of Amine Oxide-Biomolecule Binding

The binding of small molecules to proteins is a fundamental process in biology. Understanding the mechanism of this binding is crucial for drug design and understanding biological function. The interaction between an imidazole (B134444) derivative and bovine serum albumin (BSA) has been studied using fluorescence and UV-vis spectroscopy. The results indicated that the fluorescence quenching of BSA by the imidazole derivative was due to the formation of a complex between the two molecules. nih.gov The binding process was found to be spontaneous, driven by an increase in entropy and a decrease in Gibbs free energy. nih.gov

In the context of amine oxides, trimethylamine (B31210) N-oxide (TMAO) is a well-known protein-stabilizing osmolyte. researchgate.netrsc.org While it was classically thought that TMAO stabilizes proteins by being excluded from their surface, recent studies suggest that it can form direct, attractive interactions with polypeptides. researchgate.net Molecular dynamics simulations have revealed that TMAO can accumulate near an enzyme and form hydrogen bonds with it. rsc.org In an aqueous environment, some TMAO molecules bind to the enzyme surface in a surfactant-like manner, limiting unfavorable interactions between water and hydrophobic surface areas and rigidifying the protein's backbone. rsc.org

Applications as Biochemical Reagents in Life Science Research

N,N-Dimethylundecylamine N-oxide and its longer-chained analogue, N,N-Dimethyldodecylamine N-oxide (DDAO), are versatile biochemical reagents with numerous applications in life science research. medchemexpress.commoleculardepot.com DDAO is a non-denaturing zwitterionic surfactant used to solubilize proteins and investigate the conformation and molecular interactions of macromolecules. sigmaaldrich.com It has been utilized in cell lysis and the resuspension of cell pellets for western blot analysis. sigmaaldrich.com

These amine oxides are also employed as molecular tools for a variety of other biochemical and immunological applications. moleculardepot.com Their ability to reduce surface tension and increase solubility makes them valuable in many research settings. medchemexpress.com

Interactive Table of Research Findings

| Parameter | N,N-Dimethylundecylamine N-oxide (DDAO) | References |

| Critical Micelle Concentration (CMC) | Approximately 1-2 mM | rug.nlsigmaaldrich.com |

| Effect on Globular Proteins | Induces unfolding above CMC | nih.gov |

| Enzyme Inhibition | Inhibits Dihydroorotate dehydrogenase | drugbank.com |

| Application in Structural Biology | Solubilization of membrane proteins for crystallization | rug.nl |

| Application in Mass Spectrometry | Used as a charge-reducing detergent in native MS | nih.gov |

Applications in Materials Science and Supramolecular Chemistry Research

Role as a Surfactant in Material Systems

The primary function of N,N-Dimethylundecylamine n-oxide in material systems is as a surfactant. Its amphiphilic nature enables it to adsorb at interfaces, reducing surface tension and facilitating the formation and stabilization of various material structures.

Foam Stabilization and Antistatic Properties in Research Materials

Homologous compounds to N,N-Dimethylundecylamine n-oxide are recognized for their role as foam builders and stabilizers. thermofisher.com For instance, N,N-Dimethyldodecylamine N-oxide is utilized to enhance the formation and longevity of foams. thermofisher.comnih.govchemimpex.com This property is crucial in the development of research materials where porous structures are desired. The mechanism of foam stabilization involves the migration of the surfactant molecules to the air-water interface, creating a protective film that prevents the coalescence of bubbles.

In addition to foam stabilization, amine oxides are used as antistatic agents in various materials. thermofisher.com While direct studies on N,N-Dimethylundecylamine n-oxide are not prevalent, the general principle involves the surfactant forming a thin, conductive layer on the material's surface. This layer helps to dissipate static electrical charges, which is a critical property for many polymeric and electronic materials.

Surface Activity and Interfacial Phenomena in Engineered Systems

The surface activity of N,N-Dimethylundecylamine n-oxide and its homologs is a key factor in their application in engineered systems. These surfactants significantly lower the surface tension of aqueous solutions. medchemexpress.com The structure of the surfactant-protein complexes can influence surface activity, which is important for emulsion and foam development. nih.gov The study of these molecules at interfaces, such as the air-water or solid-liquid interface, is crucial for understanding and controlling the properties of engineered systems. The behavior of these surfactants can be influenced by factors such as pH and the presence of other molecules. nih.gov

Influence on Crystal Growth and Material Crystallization

N,N-Dimethylundecylamine n-oxide and its related compounds can influence the crystallization process of various materials. Their surfactant properties allow them to act as directing agents or stabilizers during crystal formation. For example, N,N-Dimethyldecylamine N-oxide has been used in solutions for the crystallization of enzyme complexes. This suggests a role in controlling the nucleation and growth of crystals, which is vital for obtaining high-quality crystals for structural analysis and other applications. The presence of these surfactants can affect crystal habit and size by selectively adsorbing to different crystal faces. In a broader context, organic molecules like 4-(N,N-dimethylamino)-3-acetamidonitrobenzene have been studied for their favorable crystal growth habits in the context of nonlinear optics. ibm.com

Integration in Nanomaterial Synthesis and Functionalization

The synthesis and functionalization of nanomaterials often require precise control over their size, shape, and surface properties. Surfactants like N,N-Dimethylundecylamine n-oxide can play a critical role in these processes.

Surface Treatment of Quantum Dots

In the synthesis of quantum dots (QDs), ligands are used to stabilize the nanocrystals and passivate their surfaces. While direct application of N,N-Dimethylundecylamine n-oxide is not widely documented, the principles of using surfactants for surface treatment are well-established. nih.gov The organic coating on QDs ensures their colloidal stability and allows for further functionalization. nih.gov Surfactants with varying chain lengths and head groups are chosen to control the solubility and reactivity of the QDs for specific applications.

Role in Synthesis of Metal Oxide Nanoparticles

In the bottom-up synthesis of metal oxide nanoparticles, surfactants are often employed as soft templates or capping agents. mdpi.commdpi.com These molecules can form micelles or other supramolecular structures in solution, which act as nanoreactors for the formation of nanoparticles. This approach allows for control over the particle size and morphology. While specific use of N,N-Dimethylundecylamine n-oxide is not detailed in available research, its homologous surfactants are known to be effective in these roles. mdpi.com The surfactant adsorbs onto the growing nanoparticle surface, preventing aggregation and controlling the final particle dimensions.

Supramolecular Assembly and Architecture Design with Amine Oxides

The ability of amphiphilic molecules like N,N-Dimethylundecylamine N-oxide to self-assemble into organized structures in solution is a cornerstone of supramolecular chemistry. This behavior is driven by the hydrophobic effect, where the nonpolar alkyl tails avoid contact with water, and the polar amine oxide headgroups interact favorably with the aqueous environment. This leads to the formation of various aggregates, such as micelles, vesicles, and liquid crystalline phases.

While specific research on the supramolecular architectures of N,N-Dimethylundecylamine N-oxide for materials science applications is not extensively detailed, it is known to be used in forming micelles for solubilizing biomolecules. One study notes its use in the purification of the Eimeria tenella Dihydroorotate (B8406146) Dehydrogenase, where it was part of the buffer solution to handle the protein. This application inherently relies on the formation of micelles that encapsulate the hydrophobic portions of the protein, shielding them from the aqueous solvent.

A thesis from the University of Glasgow mentions that the critical micelle concentration (CMC) of N,N-dimethylundecylamine-N-oxide (referred to as UDAO) is higher than some other detergents, a factor that is important in its application for protein studies. The CMC is a critical parameter in supramolecular chemistry as it marks the concentration at which self-assembly into micelles begins.

The table below summarizes the limited available information and provides context with closely related amine oxides. It is important to note that detailed quantitative data on the supramolecular assembly of N,N-Dimethylundecylamine N-oxide is not well-documented in peer-reviewed literature.

| Property | N,N-Dimethylundecylamine N-oxide | Notes |

| Primary Application | Detergent in protein studies | Used for solubilizing and purifying membrane proteins, indicating micelle formation. |

| Supramolecular Assemblies | Micelles, component in liposomes | Mentioned in the context of creating micelles for protein solubilization and as a component in liposome (B1194612) formulations in academic research, though detailed structural studies are not available. |

| Critical Micelle Conc. (CMC) | Not specified in literature | Acknowledged to be a parameter of interest, with one source noting it is relatively high, but a precise value under defined conditions is not published. |

The design of complex supramolecular architectures, such as nanotubes, nanofibers, or responsive gels, often requires a detailed understanding of the packing parameters of the amphiphile and the influence of external stimuli like pH, temperature, and ionic strength on its self-assembly. For N,N-Dimethylundecylamine N-oxide, such comprehensive studies that would enable its use in advanced materials design are not yet present in the scientific literature. Future research in this area would be necessary to fully characterize its potential as a building block for novel supramolecular materials.

Q & A

Q. What are the key physicochemical properties of N,N-Dimethylundecylamine N-oxide relevant to experimental design?

N,N-Dimethylundecylamine N-oxide (CAS 15178-71-9) is a tertiary amine oxide with the molecular formula C₁₃H₂₉NO . Its amphiphilic nature arises from the hydrophilic N-oxide group and the hydrophobic undecyl chain, making it effective as a surfactant. Key properties include:

- Solubility : Partially soluble in water, forming micelles above the critical micelle concentration (CMC). Analogous C12 and C14 homologs (e.g., lauryldimethylamine oxide) exhibit water insolubility at higher chain lengths, suggesting C11 may require optimization for aqueous systems .

- Hygroscopicity : Similar amine oxides are highly hygroscopic, necessitating dry storage conditions .

- Surface Activity : Reduces surface tension in solutions, critical for applications like membrane protein stabilization .

Q. What standardized methods are recommended for synthesizing and purifying N,N-Dimethylundecylamine N-oxide?

Synthesis typically involves oxidizing N,N-dimethylundecylamine with hydrogen peroxide (H₂O₂) under controlled conditions . Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or NMR to track amine-to-oxide conversion.

- Purification : Recrystallization from ethanol or column chromatography to remove unreacted amine and byproducts.

- Quality Control : Verify purity (>98%) via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. What safety protocols are essential for handling N,N-Dimethylundecylamine N-oxide in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Contaminated gloves should be removed using proper techniques to prevent exposure .

- Ventilation : Use fume hoods to minimize inhalation of aerosols or vapors.

- Storage : Keep in a sealed container at room temperature in a dry environment to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize N,N-Dimethylundecylamine N-oxide for membrane protein solubilization without denaturation?

- Concentration Gradients : Test concentrations from 0.1% to 2% (w/v) in buffered solutions (e.g., Tris-HCl, pH 7.4) to balance solubilization efficiency and protein stability.

- Buffer Additives : Combine with glycerol (10-20%) or lipids to stabilize protein conformation.

- Temperature Control : Conduct trials at 4°C to mitigate thermal denaturation .

Q. What methodologies address discrepancies in reported critical micelle concentration (CMC) values for N,N-Dimethylundecylamine N-oxide?

CMC variations arise from differences in:

- Purity : Ensure ≥98% purity via GC/HPLC to avoid interference from residual amines .

- Measurement Techniques : Compare tensiometry (surface tension vs. concentration plots) with fluorescence spectroscopy (pyrene probe method) .

- Environmental Factors : Standardize temperature (e.g., 25°C) and ionic strength (e.g., 150 mM NaCl) during measurements .

Q. Which analytical techniques best characterize the structural integrity of N,N-Dimethylundecylamine N-oxide post-synthesis?

- Mass Spectrometry : LC-ESI-QTOF can confirm molecular weight (229.4 g/mol) and detect impurities .

- NMR Spectroscopy : ¹H and ¹³C NMR verify N-oxide formation and alkyl chain integrity.

- HPLC : Quantify purity and resolve degradation products .

Q. How does the alkyl chain length of amine oxide surfactants influence their efficacy in environmental remediation?

- Chain Length vs. Solubility : Shorter chains (C11) enhance water solubility, improving bioavailability for pollutant degradation, while longer chains (C14) may favor micelle stability in hydrophobic environments .

- Pollutant Interaction : C11’s moderate hydrophobicity balances adsorption to organic contaminants (e.g., PAHs) and microbial accessibility in bioremediation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.